3-Formyl-5-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of this compound is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .Scientific Research Applications
Antimicrobial Activity
The synthesis and characterization of 5-Trifluoromethyl-2-formyl phenylboronic acid have revealed its potential as an antimicrobial agent. Studies have shown that the presence of an electron-withdrawing substituent like the trifluoromethyl group increases the compound's acidity compared to its analogs, enhancing its antimicrobial efficacy. The compound demonstrates moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. Notably, in the case of Bacillus cereus, the minimum inhibitory concentration (MIC) value is lower than that of the commercially available antifungal drug Tavaborole (Adamczyk-Woźniak et al., 2020).
Catalysis in Organic Synthesis
Phenylboronic acids, including 3-Formyl-5-(trifluoromethyl)phenylboronic acid, serve as key intermediates in organic synthesis, such as the Suzuki-Miyaura reaction, which is crucial for synthesizing various inhibitors of serine proteases. These compounds are used for geometry optimization in synthesis processes, showcasing their versatility in creating complex molecules with specific configurations (Tanış et al., 2020).
Advanced Materials and Chemical Engineering
Phenylboronic acid derivatives, including those with trifluoromethyl groups, have been explored for their applications in creating advanced materials. Their ability to form reversible complexes with polyols makes them suitable for applications in self-regulated insulin delivery, tissue engineering, separation, and sensor systems. These applications highlight the compound's utility in developing pharmaceutical and chemical engineering solutions (Liang-yin, 2006).
Bio-Application and Nanotechnology
The functionalization of polymeric nanomaterials with phenylboronic acid derivatives, including the trifluoromethyl variants, has been shown to advance bio-applications significantly. These functionalized materials find use in drug delivery systems and biosensors, demonstrating the compound's versatility in interacting with biological systems and its potential in nanotechnology applications (Lan & Guo, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .
properties
IUPAC Name |
[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXLUVQWNOCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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